molecular formula C9H13NO2S B13043236 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

Cat. No.: B13043236
M. Wt: 199.27 g/mol
InChI Key: GWZMDRBKVVICHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is a chemical building block designed for research and development applications. This specialty pyrrolidone derivative is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound features a vinyl group attached to the lactam nitrogen, which is a key functionality for further polymerization reactions. The 3-[(methylthio)acetyl] side chain provides a versatile handle for synthetic modification. Polymers based on N-vinyl pyrrolidone are widely exploited in pharmacology for creating drug delivery systems due to their ability to improve the solubility and control the release of various active substances . Researchers can utilize this compound to develop novel functional polymers or as a synthetic intermediate in the creation of more complex molecules for material science and pharmaceutical studies. Please refer to the certificate of analysis for specific property data.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-ethenyl-3-(2-methylsulfanylacetyl)pyrrolidin-2-one

InChI

InChI=1S/C9H13NO2S/c1-3-10-5-4-7(9(10)12)8(11)6-13-2/h3,7H,1,4-6H2,2H3

InChI Key

GWZMDRBKVVICHC-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1CCN(C1=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 1-vinylpyrrolidin-2-one with methylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidinones

Scientific Research Applications

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one with structurally related compounds from the evidence:

Compound Name Key Substituents Functional Groups Potential Applications Reference
3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one 1-Vinyl, 3-(methylthio)acetyl Lactam, thioether, acetyl, alkene Polymer intermediates, flavor analogs N/A
3-(Methylthio)propanoic acid methyl ester Methyl ester of 3-(methylthio)propanoic acid Thioester, ester Pineapple aroma compound
1-Vinylpyrrolidin-2-one (N-Vinyl-2-pyrrolidone) 1-Vinyl Lactam, alkene Pharmaceutical impurity, polymer precursor
(3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one 1-Methyl, 3-(hydroxy-phenyl-methyl) Lactam, alcohol, aryl Chiral synthesis, pharmaceuticals
(3S)-3-Ethynyl-3-hydroxy-1-(trifluoroethyl)pyrrolidin-2-one 1-Trifluoroethyl, 3-ethynyl, 3-hydroxy Lactam, alkyne, alcohol, fluorinated Medicinal chemistry
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one 3-Phenylthio, pyridinyloxy-pyrrolidine Lactam, thioether, pyridine, fluorinated Drug discovery
Key Observations:
  • Sulfur-Containing Groups: The methylthio group in the target compound shares similarities with 3-(methylthio)propanoic acid esters in pineapple aroma compounds, which have low odor thresholds and contribute to fruity profiles . However, the pyrrolidinone backbone distinguishes it from these natural esters.
  • Pyrrolidinone Derivatives: Compounds like 1-vinylpyrrolidin-2-one (NVP) are industrial precursors for polymers (e.g., polyvinylpyrrolidone) , while fluorinated or hydroxylated analogs (e.g., ) are explored for pharmaceutical activity.
  • Chiral and Fluorinated Analogs : Substituents such as trifluoroethyl or ethynyl groups () enhance metabolic stability or binding affinity in drug candidates, contrasting with the target compound’s simpler structure.

Biological Activity

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, which includes a pyrrolidine ring, a vinyl group, and a methylthioacetyl substituent. These structural characteristics suggest that it may interact with various biological targets, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Preliminary studies indicate that 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one exhibits antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial activity against various pathogens. The presence of the methylthio group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

Cytotoxic Effects

Research has suggested that this compound may have cytotoxic effects on certain cancer cell lines. The vinyl group is known to participate in Michael addition reactions, which can lead to the formation of adducts with cellular macromolecules, potentially inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
3-Acetyl-1-methylpyrrolidin-2-oneAcetyl group without methylthio substituentAntimicrobial properties
1-Vinylpyrrolidin-2-oneLacks acetyl and methylthio groupsCNS activity
3-(1-Methylpyrrolidin-2-yl)pyridinePyridine ring instead of pyrrolidinePotential anticancer effects
3-Methylthioacrylic acidSimilar methylthio groupExhibits herbicidal activity

The combination of the methylthio and acetyl functionalities, along with the vinyl group in 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one, may provide enhanced biological activity compared to other similar compounds.

In Vitro Studies

In vitro assays have demonstrated that 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one interacts with specific enzymes or receptors. For instance, docking studies have shown binding affinities to targets involved in metabolic pathways. Further exploration is required to elucidate these interactions fully.

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